- Old Concepts, New Application - Additive-Free Hydrogenation of Nitriles Catalyzed by an Air Stable Alkyl Mn(I) Complex, Advanced Synthesis & Catalysis, 2019, 361(23), 5412-5420
Cas no 929-73-7 (Dodecylamine Hydrochloride)
Dodecylamine Hydrochloride structure
Product Name:Dodecylamine Hydrochloride
CAS番号:929-73-7
MF:C12H28ClN
メガワット:221.810422897339
MDL:MFCD00042017
CID:83215
PubChem ID:458426
Update Time:2024-10-26
Dodecylamine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- dodecylammonium chloride
- Dodecylamine Hydrochloride
- dodecan-1-amine,hydrochloride
- Laurylamine Hydrochloride
- dodecanamine hydrochloride
- Dodecan-1-amine Hydrochloride
- n-Dodecylamine hydrochloride
- Dodecylamine, hydrochloride
- 1-Dodecanamine, hydrochloride (1:1)
- 1V1470J2MF
- Armeen 12d hydrochloride
- Dodecylamine HCl
- Dodecyl-Ammonium Chloride
- 1-dodecanamine hydrochloride
- DSSTox_CID_24322
- DSSTox_RID_80153
- DSSTox_GSID_44322
- 1-Aminododecane hydrochloride
- Dodecylamine hydrochloride, 99%
- TWFQJFPTTMIETC-
- 1-Dodecanamine, hydrochloride (9CI)
- Dodecylamine, hydrochloride (8CI)
- Laurylammonium chloride
- n-Dodecylammonium chloride
- A805210
- Tox21_301702
- dodecan-1-amine;hydrochloride
- AS-58765
- D1452
- Z104474358
- 1-DODECANAMINE, HYDROCHLORIDE
- MFCD00042017
- CAS-929-73-7
- LAURAMINE HYDROCHLORIDE
- CHEMBL113050
- AKOS009031395
- NCGC00257552-01
- Q27252928
- DTXCID7024322
- EN300-19586
- DTXSID9044322
- 1-Dodecylamine hydrochloride
- 929-73-7
-
- MDL: MFCD00042017
- インチ: 1S/C12H27N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h2-13H2,1H3;1H
- InChIKey: TWFQJFPTTMIETC-UHFFFAOYSA-N
- ほほえんだ: Cl.NCCCCCCCCCCCC
- BRN: 3553943
計算された属性
- せいみつぶんしりょう: 221.19100
- どういたいしつりょう: 221.191
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 10
- 複雑さ: 81.2
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 26
じっけんとくせい
- 色と性状: 未確定
- ゆうかいてん: 186-188°C
- ふってん: 258.6°Cat760mmHg
- フラッシュポイント: 100.4°C
- PSA: 26.02000
- LogP: 5.36830
- ようかいせい: 未確定
Dodecylamine Hydrochloride セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302-H315-H319
- 警告文: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- 危険カテゴリコード: 36/37/38-22
- セキュリティの説明: S24/25
- RTECS番号:JR6750000
-
危険物標識:
- リスク用語:R36/37/38; R22
- TSCA:Yes
- ちょぞうじょうけん:4°C貯蔵…,−4℃貯蔵…より良い
Dodecylamine Hydrochloride 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CD802-5g |
Dodecylamine Hydrochloride |
929-73-7 | 98.0%(T) | 5g |
¥150.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CD802-25g |
Dodecylamine Hydrochloride |
929-73-7 | 98.0%(T) | 25g |
¥460.0 | 2022-05-30 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1452-100G |
Dodecylamine Hydrochloride |
929-73-7 | >98.0%(T) | 100g |
¥660.00 | 2024-04-15 | |
| TRC | D535775-250mg |
Dodecylamine Hydrochloride |
929-73-7 | 250mg |
$58.00 | 2023-05-18 | ||
| TRC | D535775-500mg |
Dodecylamine Hydrochloride |
929-73-7 | 500mg |
$75.00 | 2023-05-18 | ||
| TRC | D535775-2.5g |
Dodecylamine Hydrochloride |
929-73-7 | 2.5g |
$ 50.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X68055-5g |
Dodecan-1-amine hydrochloride |
929-73-7 | ≥98% | 5g |
¥78.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X68055-25g |
Dodecan-1-amine hydrochloride |
929-73-7 | ≥98% | 25g |
¥178.0 | 2023-09-05 | |
| Fluorochem | 024835-25g |
Dodecylamine hydrochloride |
929-73-7 | >98.0%(T) | 25g |
£25.00 | 2022-02-28 | |
| Fluorochem | 024835-100g |
Dodecylamine hydrochloride |
929-73-7 | >98.0%(T) | 100g |
£60.00 | 2022-02-28 |
Dodecylamine Hydrochloride 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: (OC-6-22)-Tricarbonyl[1,1′-(1,2-ethanediyl)bis[1,1-dipropylphosphine-κP]]methylm… Solvents: Toluene ; 18 h, 50 bar, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane Catalysts: Titanium isopropoxide Solvents: Toluene ; 24 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
リファレンス
- Straightforward access to cyclic amines by dinitriles reduction, Tetrahedron, 2014, 70(4), 975-983
合成方法 3
合成方法 4
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , Silver , Titania Solvents: 1,4-Dioxane ; 24 h, 40 bar, 150 °C; 150 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt
リファレンス
- Recyclable Silver-Catalyzed Selective Hydrogenation of Imides to Primary Amines via Dual C-N Bond Cleavage, Organic Letters, 2023, 25(17), 3066-3071
合成方法 5
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Stereoisomer of [2-[bis(1-methylethyl)phosphino-κP]-N-[2-[bis(1-methylethyl)phos… Solvents: Isopropanol ; 3 h, 30 bar, 70 °C; 70 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; acidified, rt
リファレンス
- Mild and selective hydrogenation of aromatic and aliphatic (di)nitriles with a well-defined iron pincer complex, Nature Communications, 2014, 5,
合成方法 6
はんのうじょうけん
1.1 Reagents: Phenylsilane Catalysts: Zinc triflate , (TB-5-12)-Tetracarbonyl[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2… Solvents: Cyclohexane ; 20 h, 110 °C; 110 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; rt
リファレンス
- Tandem Fe/Zn or Fe/In Catalysis for the Selective Synthesis of Primary and Secondary Amines via Selective Reduction of Primary Amides, ChemCatChem, 2022, 14(9),
合成方法 7
合成方法 8
合成方法 9
はんのうじょうけん
1.1 Reagents: Hydrogen , Ammonia Catalysts: 2365462-76-4 (γ-Al2O3 supported) Solvents: Water ; 20 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
リファレンス
- General synthesis of primary amines via reductive amination employing a reusable nickel catalyst, Nature Catalysis, 2019, 2(1), 71-77
合成方法 10
合成方法 11
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , (OC-6-33)-Bromotricarbonyl[1,1′-(1,2-ethanediyl)bis[1,1-dipropylphosphine-κP]]ma… Solvents: Toluene ; 18 h, 50 bar, 100 °C
リファレンス
- Hydrogenation of Nitriles and Ketones Catalyzed by an Air-Stable Bisphosphine Mn(I) Complex, Organic Letters, 2018, 20(22), 7212-7215
合成方法 12
はんのうじょうけん
1.1 Reagents: Sodium triethylborohydride Catalysts: Cobalt dibromide Solvents: Tetrahydrofuran ; rt
1.2 Reagents: Hydrogen ; 12 h, 20 bar, 110 °C
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrogen ; 12 h, 20 bar, 110 °C
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
リファレンス
- Switching the Selectivity of Cobalt-Catalyzed Hydrogenation of Nitriles, ACS Catalysis, 2018, 8(10), 9125-9130
合成方法 13
合成方法 14
はんのうじょうけん
1.1 Reagents: Pinacolborane Catalysts: Cobalt(1+), [2,6-bis[[bis(1-methylethyl)phosphino-κP]methylamino]phenyl-κC]nitro… Solvents: Benzene ; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
リファレンス
- Synthesis, Characterization, and Catalytic Reactivity of {CoNO}8 PCP Pincer Complexes, Organometallics, 2020, 39(14), 2594-2601
合成方法 15
合成方法 16
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 10 min, rt
1.2 Solvents: Methanol ; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Methanol
1.2 Solvents: Methanol ; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Methanol
リファレンス
- A convenient method for the preparation of primary amines using tritylamine, Tetrahedron Letters, 2005, 46(8), 1357-1360
合成方法 17
合成方法 18
はんのうじょうけん
リファレンス
- A headgroup linker perturbs pKa via acyl chain migration: designing base-labile supramolecular assemblies, Chemical Communications (Cambridge, 2018, 54(34), 4282-4285
合成方法 19
はんのうじょうけん
リファレンス
- Hydrogen bond directed synthesis of pyridazine and naphthyridine containing macrocycles, Chemical Communications (Cambridge, 2005, (46), 5751-5753
合成方法 20
はんのうじょうけん
リファレンス
- Synthesis and bactericidal activity of salts of higher aliphatic amines, Khimiko-Farmatsevticheskii Zhurnal, 1983, 17(6), 675-9
Dodecylamine Hydrochloride Raw materials
- Dodecanal
- Dodecylamine
- Dodecanamide
- 1H-Isoindole-1,3(2H)-dione, 2-dodecyl-
- Undecyl cyanide
- Benzenemethanamine, N-dodecyl-α,α-diphenyl-
Dodecylamine Hydrochloride Preparation Products
Dodecylamine Hydrochloride 関連文献
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
929-73-7 (Dodecylamine Hydrochloride) 関連製品
- 10581-69-8(1,5-Pentanediamine-1,5-14C2,dihydrochloride (6CI,7CI,8CI,9CI))
- 142-81-4(Hexylamine Hydrochloride)
- 142-65-4(1-Pentanamine,hydrochloride (1:1))
- 1838-04-6(1-Tetradecanamine,hydrochloride (1:1))
- 6055-52-3(1,6-Diaminohexane Dihydrochloride)
- 143-09-9(1-Decylamine Hydrochloride)
- 1602-97-7(1-Hexadecanamine,hydrochloride (1:1))
- 142-95-0(Octylamine Hydrochloride)
- 1838-08-0(Octadecylamine hydrochloride)
- 15536-15-9(1,7-Heptanediamine,hydrochloride (1:2))
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